(6-氰基萘-2-基)硼酸

描述

“(6-Cyanonaphthalen-2-yl)boronic acid” is a boronic acid derivative . Boronic acids are well-known for their ability to interact with diol groups found in sugars and glycoproteins . They are generally considered non-toxic .

Molecular Structure Analysis

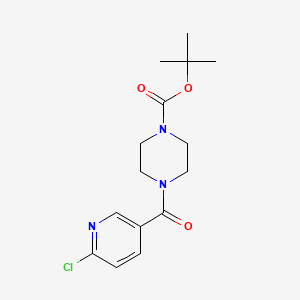

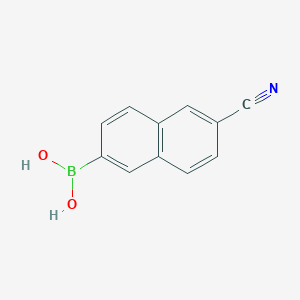

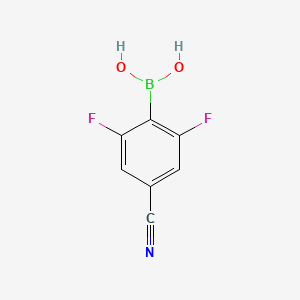

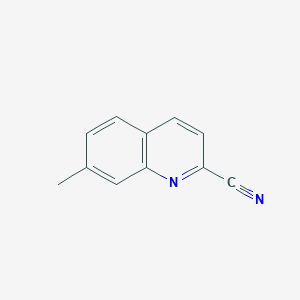

The molecular structure of “(6-Cyanonaphthalen-2-yl)boronic acid” is represented by the formula C11H8BNO2 . Boronic acids are considered Lewis acids . More specific structural details are not available in the retrieved resources.Chemical Reactions Analysis

Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, can react with 1,2-diols through a reversible covalent condensation pathway . They have been used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学研究应用

糖类化学传感器

一项研究重点介绍了使用 6-吗啉基萘-2-基硼酸合成水溶性、高量子产率荧光糖类报告分子。这种方法利用布赫瓦尔德-哈特维交叉偶联反应,适用于生产一系列氨基萘,包括手性单元 (Schertzer 等人,2006)。

脱羧硼化

脱羧硼化是一个过程,其中使用镍催化剂将羧酸替换为硼酸酯。该方法对于创建复杂的硼酸非常重要,在药物发现和材料科学中很有用。该工艺展示了高官能团相容性,并已应用于药物合成,例如 Velcade 和 Ninlaro (Li 等人,2017)。

合成研究

有关合成的研究 chrysen-6-ol 和苯并[c]菲-5-醇衍生物涉及乙酸衍生物与 (1-苯基萘-2-基)乙酸衍生物和苯硼酸衍生物的分子内环化 (Samanta 等人,2012)。

对映选择性氮杂-迈克尔加成

一项研究报告称,硼酸催化使羟胺酸以高度对映选择性的方式对醌亚胺缩酮进行氮杂-迈克尔加成。该反应对于生产稠密官能化的环己烷非常重要 (Hashimoto 等人,2015)。

传感应用

硼酸,包括 (6-氰基萘-2-基)硼酸的衍生物,由于它们与二醇和强路易斯碱的相互作用而用于传感应用。此特性用于各种应用,从生物标记到治疗剂的开发 (Lacina 等人,2014)。

生物活性物质的化学传感器

硼酸传感器被开发用于探测碳水化合物和生物活性物质,利用硼酸相互作用的独特荧光特性 (Huang 等人,2012)。

碱性溶液中的反应性

研究提供了动力学证据表明硼酸即使在碱性溶液中也能对二醇部分反应,这表明对有效硼酸传感器设计的影响 (Iwatsuki 等人,2007)。

硼酸聚合物的生物医学应用

含硼酸的聚合物,包括 (6-氰基萘-2-基)硼酸衍生物,已被探索用于生物医学应用,如 HIV、肥胖症、糖尿病和癌症治疗。这些聚合物因其独特的反应性和响应性而受到重视 (Cambre 和 Sumerlin,2011)。

二醇化合物的荧光标记

(6-氰基萘-2-基)硼酸衍生物用作高效液相色谱 (HPLC) 中二醇化合物荧光标记试剂,实现灵敏的检测和测量 (Terado 等人,2000)。

作用机制

Target of Action

The primary target of (6-Cyanonaphthalen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the (6-Cyanonaphthalen-2-yl)boronic acid interacts with the palladium catalyst through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the (6-Cyanonaphthalen-2-yl)boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The (6-Cyanonaphthalen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that the compound may have specific storage requirements to maintain its stability and efficacy.

Result of Action

The result of the action of (6-Cyanonaphthalen-2-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes, enabling the creation of complex organic compounds .

Action Environment

The action of (6-Cyanonaphthalen-2-yl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability and efficacy of the compound. Furthermore, the compound’s success in the SM coupling reaction is also due to its relatively stable nature and its tolerance to various functional groups .

未来方向

Boronic acids, including “(6-Cyanonaphthalen-2-yl)boronic acid”, have potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(6-cyanonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BNO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCZGAYUQAAPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)

![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)